methyl N-[4-({[4-(morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)phenyl]carbamate
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Overview
Description
Methyl N-[4-({[4-(morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)phenyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a morpholine ring, a thian ring, and a sulfamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-({[4-(morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)phenyl]carbamate typically involves multiple steps. One common method includes the reaction of 4-(morpholin-4-yl)thian-4-ylmethylamine with a sulfamoyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-({[4-(morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl N-[4-({[4-(morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of methyl N-[4-({[4-(morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-4-(morpholin-4-yl)benzylamine
- Methyl 4-(morpholin-4-yl)-3-nitrobenzoate
- N-Methyl-N-(4-morpholin-4-ylbenzyl)amine
Uniqueness
Methyl N-[4-({[4-(morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)phenyl]carbamate is unique due to its combination of a morpholine ring, a thian ring, and a sulfamoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S2/c1-25-17(22)20-15-2-4-16(5-3-15)28(23,24)19-14-18(6-12-27-13-7-18)21-8-10-26-11-9-21/h2-5,19H,6-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXADQCMZKZKCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCSCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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